molecular formula C11H14BNO3 B13558444 {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid

{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid

Cat. No.: B13558444
M. Wt: 219.05 g/mol
InChI Key: PLOHNHHZRAIJKI-UHFFFAOYSA-N
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Description

{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a methyl group linked to a 2-methylprop-2-enamido moiety. This structural combination suggests applications in medicinal chemistry (e.g., protease inhibition) and materials science (e.g., conductive polymers).

Properties

Molecular Formula

C11H14BNO3

Molecular Weight

219.05 g/mol

IUPAC Name

[4-[(2-methylprop-2-enoylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C11H14BNO3/c1-8(2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1,7H2,2H3,(H,13,14)

InChI Key

PLOHNHHZRAIJKI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CNC(=O)C(=C)C)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid typically involves the reaction of 4-bromomethylphenylboronic acid with 2-methylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form the corresponding borane derivative.

    Substitution: The amido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Borane derivatives.

    Substitution: Substituted amides or alcohols.

Scientific Research Applications

{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a protease inhibitor.

    Medicine: Explored for its potential use in drug development, particularly in cancer therapy.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid involves its interaction with specific molecular targets. In biological systems, it can act as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access. This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Key Compounds Analyzed:

[4-(4-Propan-2-yloxyphenyl)phenyl]boronic Acid (): Contains an ether-linked isopropylphenoxy group.

3-((4-(Hydrazine Carbonyl)Phenyl Imino)Methyl)Phenyl Boronic Acid (B3, ): Schiff base with a hydrazide moiety.

[2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]Boronic Acid (): Ether-linked methoxyethyl group.

Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid () : Simple substituents (carboxy and methyl).

4-(Methylthio)Phenyl Boronic Acid () : Thioether substituent.

(4-{[2,6-Diisopropylphenoxy]Methyl}Phenyl)Boronic Acid (): Bulky diisopropylphenoxy group.

Table 1: Structural and Functional Group Comparison

Compound Substituent Type Key Functional Groups Potential Applications
Target Compound Amide-linked methyl Boronic acid, amide Drug design, sensors
[4-(4-Propan-2-yloxyphenyl)phenyl]BA Ether Boronic acid, isopropyloxy Antiproliferative agents (limited)
B3 () Hydrazide Schiff base Boronic acid, imine Chelation, metal coordination
[2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]BA Ether Boronic acid, methoxyethyl HDAC inhibition (superior to TSA)
4-(Methylthio)Phenyl BA () Thioether Boronic acid, methylthio Conductance modulation

Key Insight: The target’s amide group distinguishes it from ether, thioether, or hydrazide-containing analogs.

Solubility and Stability

Table 2: Solubility and Stability Data

Compound Solubility Profile Stability (RSD%, if available) Evidence
Target Compound Not reported Not reported -
[4-(4-Propan-2-yloxyphenyl)phenyl]BA Precipitates in RPMI medium N/A
B3 () Soluble in ethanol, DMSO N/A
Carboxy Phenyl BA () Analyzed in LC-MS/MS (high conc.) RSD 6.1%
Methyl Phenyl BA () Analyzed in LC-MS/MS (high conc.) RSD 1.9%

Key Insight : The target’s solubility may depend on the amide group’s polarity. Ether-linked analogs (e.g., ) face solubility challenges in aqueous media, whereas hydrazide-containing B3 () dissolves in polar solvents. Carboxy and methyl derivatives exhibit variable stability (RSD 1.9–6.1%), suggesting substituents influence degradation pathways .

HDAC Inhibition ():

  • [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]BA showed superior MoRpd3 HDAC inhibition (1 µM) compared to trichostatin A (1.5 µM).
  • Positional Isomerism: The para-substituted analog ([4-[[4-(2-methoxyethyl)Phenoxy]Methyl]Phenyl]BA) was less active, highlighting substituent placement sensitivity .

However, steric hindrance from the 2-methylprop-2-enamido group could limit binding.

Conductance Modulation ():

  • 4-(Methylthio)Phenyl BA exhibited voltage-dependent conductance due to sulfur’s electron-rich nature.
    Comparison : The target’s amide group, less electron-donating than thioether, might reduce conductance but improve stability in oxidative environments .

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